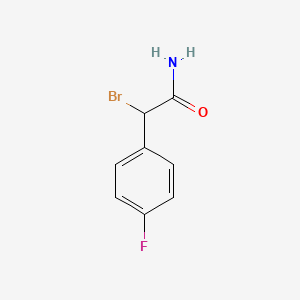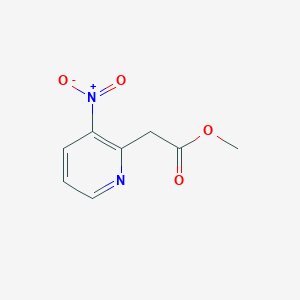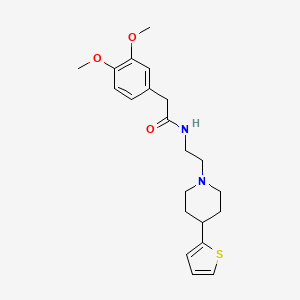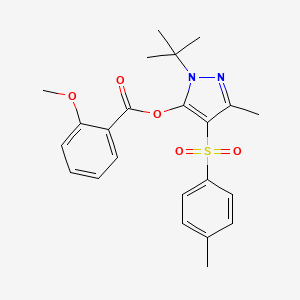
2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)-N-naphthalen-1-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)-N-naphthalen-1-ylacetamide is a useful research compound. Its molecular formula is C19H21N3O2S and its molecular weight is 355.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anti-Parkinson's Activity
Research indicates that thiazolidinone derivatives, including those with structures similar to the compound , have shown significant anti-Parkinson's activity. These compounds were synthesized and evaluated using in vitro free radical scavenging assays, where some exhibited potent activity. In vivo screening on a 6-Hydroxydopamine lesioned rat's model further confirmed their potential, with one derivative exhibiting maximum anti-Parkinson's activity. This suggests a promising direction for further detailed studies in anti-Parkinson's pharmacology and toxicology (Gomathy, Antony, Elango, Singh, & Gowramma, 2012).
Antimicrobial Activity
Novel heterocyclic compounds derived from 2-acetylnaphthalene have been developed, demonstrating promising antioxidant and antimicrobial activities. These compounds, including thiazolidinone derivatives, were evaluated against various bacterial and fungal strains, showcasing their potential as antimicrobial agents. This research highlights the utility of these compounds in developing new therapeutic agents with antioxidant properties (Patel & Patel, 2017; Taha, 2012; Neshan, Al-rawi, & Tomma, 2019).
Anticancer Evaluation
Thiazolidinone derivatives have also been synthesized and evaluated for their anticancer potential. One study focused on the synthesis of compounds containing naphthalene moieties and their reaction with various nucleophiles for anticancer evaluation. Some newly synthesized compounds were tested as anticancer agents, demonstrating the significance of structural variations in enhancing therapeutic efficacy (Gouhar & Raafat, 2015).
Catalytic and Synthetic Applications
Research into the synthesis and characterization of compounds with thiazolidinone structures has revealed their utility in catalytic and synthetic applications. For instance, the preparation of pincer-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts for ketone reduction showcases the versatility of these compounds in catalysis (Facchetti et al., 2016).
Photochromic and Fluorescent Properties
Compounds related to the given chemical structure have been investigated for their photochromic and fluorescent properties. The intramolecular hydrogen bonding ability of naphthalimide derivatives, including those with thiazolidin side chains, has been explored for potential applications as novel fluorescent pH sensors. This demonstrates the compound's utility in developing tools for chemical and biological sensing (Cui, Qian, Liu, & Zhang, 2004).
Propriétés
IUPAC Name |
2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)-N-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-3-20-19-22(4-2)18(24)16(25-19)12-17(23)21-15-11-7-9-13-8-5-6-10-14(13)15/h5-11,16H,3-4,12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTXCZVERSECAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C1N(C(=O)C(S1)CC(=O)NC2=CC=CC3=CC=CC=C32)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(3-chloro-4-methylphenyl)-1-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2859736.png)
![N-(4-methoxyphenyl)-2-[(6-piperidin-1-ylpyrimidin-4-yl)thio]acetamide](/img/structure/B2859737.png)
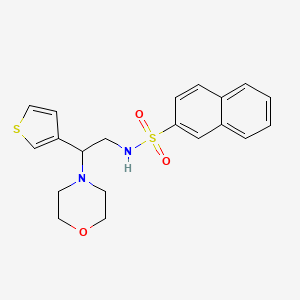
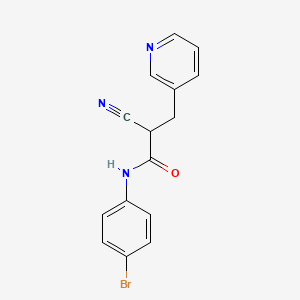
![1-(4-Methoxyphenyl)-4-[2-phenyl-2-({[3-(trifluoromethyl)benzoyl]oxy}imino)ethyl]piperazine](/img/structure/B2859740.png)
![2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylthio]-6-phenyl-1H-pyrimidin-4-one](/img/structure/B2859741.png)
